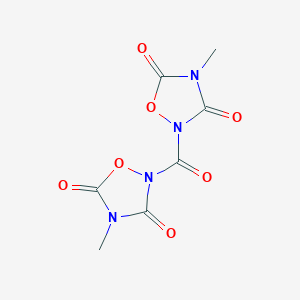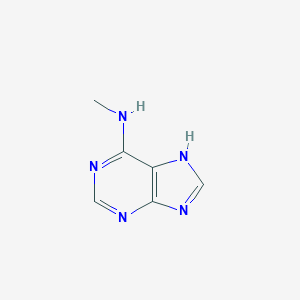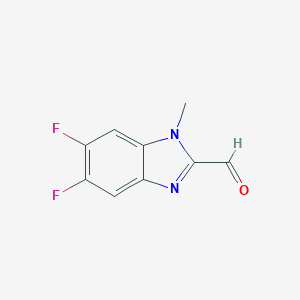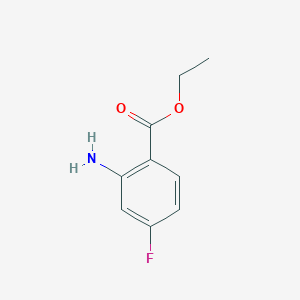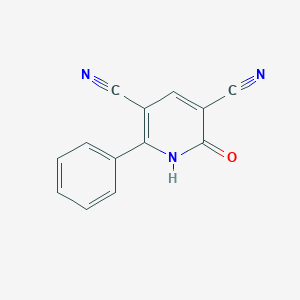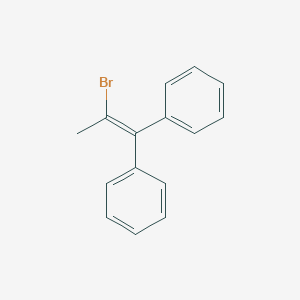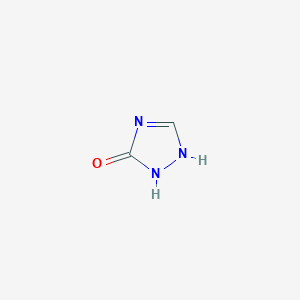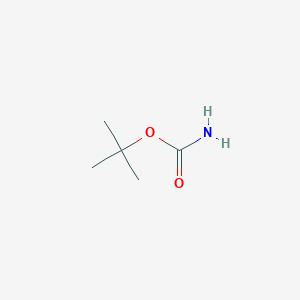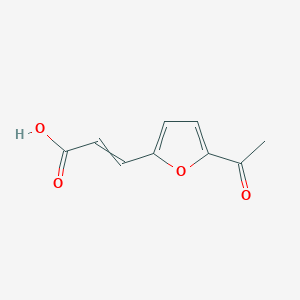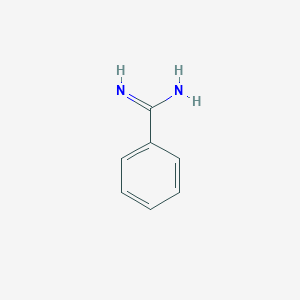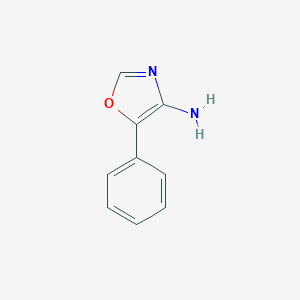
5-Phenyloxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyloxazol-4-amine is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of oxazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of 5-Phenyloxazol-4-amine is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production. Its anti-cancer activity is thought to be due to the induction of oxidative stress and DNA damage in cancer cells. The anti-bacterial activity of 5-Phenyloxazol-4-amine is believed to be due to its ability to disrupt bacterial cell membranes.
Effets Biochimiques Et Physiologiques
5-Phenyloxazol-4-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Phenyloxazol-4-amine in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for drug development. Additionally, its synthesis method is relatively straightforward, which makes it easily accessible for researchers. However, one of the limitations of using 5-Phenyloxazol-4-amine is its low solubility in water, which could limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research of 5-Phenyloxazol-4-amine. One potential direction is to investigate its efficacy in treating other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Additionally, further studies could be conducted to explore its potential as an anti-cancer agent and to identify its specific targets in cancer cells. Furthermore, research could be conducted to improve its solubility in water, which could enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-Phenyloxazol-4-amine can be achieved through a multistep process. Initially, 2-aminophenol is reacted with ethyl chloroformate to yield ethyl 2-hydroxyphenylcarbamate. This intermediate is then treated with sodium hydride and 2-bromoacetophenone to produce 2-(2-oxo-2-phenylethyl)oxazole. Finally, this compound is reduced using sodium borohydride to give 5-Phenyloxazol-4-amine.
Applications De Recherche Scientifique
5-Phenyloxazol-4-amine has been found to exhibit various biological activities that make it a promising candidate for drug development. Several studies have reported its anti-inflammatory properties, which could potentially be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to have anti-bacterial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
124005-88-5 |
|---|---|
Nom du produit |
5-Phenyloxazol-4-amine |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-phenyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H,10H2 |
Clé InChI |
CAHOGPPKWDJLNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CO2)N |
Synonymes |
4-Oxazolamine, 5-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



